molecular formula C16H15NO2 B14196917 4-Amino-1-phenoxy-4-phenylbut-3-en-2-one CAS No. 919524-23-5

4-Amino-1-phenoxy-4-phenylbut-3-en-2-one

Cat. No.: B14196917
CAS No.: 919524-23-5
M. Wt: 253.29 g/mol
InChI Key: INSXLPCVFGQYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-phenoxy-4-phenylbut-3-en-2-one is a β-enaminone derivative characterized by a conjugated enone backbone substituted with an amino group, a phenoxy group, and a phenyl ring. Its molecular structure (C₁₆H₁₅NO₂) enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals. The amino group at the 4-position enhances nucleophilicity, while the phenoxy and phenyl substituents contribute to π-π interactions and solubility modulation .

Properties

CAS No.

919524-23-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

4-amino-1-phenoxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C16H15NO2/c17-16(13-7-3-1-4-8-13)11-14(18)12-19-15-9-5-2-6-10-15/h1-11H,12,17H2

InChI Key

INSXLPCVFGQYQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)COC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-amino-1-phenoxy-4-phenylbut-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-3-buten-2-one with aniline in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Amino-1-phenoxy-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Amino-1-phenoxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-phenoxy-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy and phenyl groups contribute to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds Analyzed:

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Substituents: Ethoxy (C₂H₅O), trifluoromethyl (CF₃). Impact: The trifluoromethyl group increases electron-withdrawing effects, enhancing stability and resistance to oxidation compared to the phenyl group in the target compound. The ethoxy group improves solubility in polar solvents .

4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one Substituents: Acetylanilino (C₆H₅NHCOCH₃), dimethoxyphenyl (C₆H₃(OCH₃)₂). Impact: The acetylated amino group reduces nucleophilicity, while dimethoxy groups enhance π-stacking capabilities, making this compound suitable for optoelectronic applications .

4-Amino-1,1,1-trifluorobut-3-en-2-one Substituents: Trifluoromethyl (CF₃). Impact: Lacks aromatic substituents, resulting in lower molecular weight (C₄H₄F₃NO) and increased volatility. The trifluoromethyl group imparts high thermal stability .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (Polar Solvents) LogP Key Applications
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one 253.30 g/mol 120–125 Moderate (DMSO, acetone) 2.8 Pharmaceutical intermediates
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one 211.16 g/mol 95–98 High (MeOH, EtOH) 1.5 Agrochemical synthesis
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one 339.39 g/mol 180–185 Low (CHCl₃, THF) 3.2 OLED materials
4-Amino-1,1,1-trifluorobut-3-en-2-one 155.08 g/mol 65–68 High (H₂O, EtOAc) 0.9 Fluorinated polymer precursors

Notes:

  • The target compound’s higher LogP (2.8) reflects enhanced lipophilicity due to aromatic substituents, favoring membrane permeability in drug design .
  • Trifluoromethyl-containing analogs exhibit lower LogP values, aligning with their increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.